Home > Products > Building Blocks P4060 > 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine - 57005-71-7

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Catalog Number: EVT-1708316
CAS Number: 57005-71-7
Molecular Formula: C9H15N5
Molecular Weight: 193.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

  • Compound Description: Compound 37d is a potent cyclin-dependent kinase (CDK) inhibitor with activity against CDKs 1, 2, 4, 8, and 9. [] It exhibits antitumor efficacy in multiple hematological malignancy mice xenograft models with minimal toxicity. []
  • Relevance: Compound 37d shares the core structure of 2-(4-methylpiperazin-1-yl)pyrimidine with the addition of a quinazoline moiety at the 4-position of the pyrimidine ring and an indazole moiety at the 2-position. []

1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine

  • Compound Description: This compound acts as a histamine H4 receptor (H4R) inhibitor and is suggested for potential use in the treatment of tinnitus. []
  • Relevance: This compound shares the 4-methylpiperazine moiety with 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine. []

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

  • Compound Description: AZD0530 acts as a dual-specific inhibitor of c-Src and Abl tyrosine kinases. [] This compound demonstrates potent antitumor activity in preclinical models and has entered clinical evaluation. []
  • Relevance: AZD0530 contains the 4-methylpiperazine moiety linked to a quinazoline scaffold through an ethoxy group. This linker distinguishes it from 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, which directly connects the 4-methylpiperazine to the pyrimidine ring. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a highly selective inhibitor of Janus Kinase 1 (JAK1). [] It exhibits enhanced antitumor activity in preclinical non-small cell lung cancer models when used in combination with the EGFR inhibitor, osimertinib. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib freebase)

  • Compound Description: This is the freebase form of Imatinib, a tyrosine kinase inhibitor widely used to treat leukemia. [] While Imatinib is commonly used as a salt, this research describes the crystal structure of the freebase form. []
  • Compound Description: AEB071 is a potent and selective inhibitor of protein kinase C (PKC) isoforms, both classical and novel. [] It demonstrates immunomodulatory effects by inhibiting early T cell activation. []

6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives

  • Compound Description: This series of compounds represents potent antagonists of the adenosine A2A receptor. [] These antagonists show potential for treating Parkinson's disease. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound is a highly selective inhibitor of phosphodiesterase 10A (PDE10A) []. It shows efficacy in a rat conditioned avoidance response (CAR) test, suggesting potential for treating psychotic symptoms associated with diseases like schizophrenia. []
  • Compound Description: SAR216471 acts as a potent, selective, and reversible antagonist of the P2Y12 receptor. [] It demonstrates efficacy in inhibiting ADP-induced platelet aggregation and shows promise as a potential treatment for thrombosis. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: FN-1501 displays inhibitory activity against FLT3 and various CDKs (CDK2, CDK4, and CDK6). [] It exhibits antiproliferative effects against MV4-11 cells and induces tumor regression in a MV4-11 xenograft mouse model, suggesting potential for treating acute myeloid leukemia. []
  • Compound Description: This compound exhibits broad-spectrum insecticidal and fungicidal activities. [] It shows potent activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis. []
  • Compound Description: Similar to its close analogue U7, U8 also exhibits broad-spectrum insecticidal and fungicidal activities. [] It demonstrates potent activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis. []

N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues

  • Compound Description: These analogues are a novel series featuring 2/6-aryl/heteroaryl substitutions on the pyrimidine ring. []

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine (L)

  • Compound Description: This compound acts as a ligand in the formation of a copper(II) complex, [CuLCl2], which exhibits a distorted square-pyramidal geometry. []

2-(4-Methylpiperazin-1-yl)quinoxaline Derivatives

  • Compound Description: This series of compounds acts as ligands for the human histamine H4 receptor (H4R). [] The quantitative structure-activity relationship (QSAR) studies have revealed key structural features that influence their binding affinity. []

(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

  • Compound Description: PDM-042 is a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits excellent brain penetration and oral bioavailability, and demonstrates efficacy in rat models of schizophrenia. []

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (4)

  • Compound Description: Compound 4 is a pyridine derivative synthesized through a nucleophilic substitution reaction with 1-methylpiperazine. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 exhibits excellent fungicidal activities against Puccinia sorghi and Erysiphe graminis, with low toxicity to rats. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

  • Compound Description: This compound is a potent inhibitor of PDGF receptor tyrosine kinases. It shows potential for treating a range of conditions, including hypertension, hypertension-induced diseases, and seminomas. [, , ]

4-Cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione (5a)

  • Compound Description: Compound 5a is a thiazolo[5,4-b]quinoline derivative obtained through a multistep synthesis. []
  • Compound Description: This group of compounds represents a novel class of chikungunya virus (CHIKV) inhibitors. [] These analogues exhibit antiviral activity against CHIKV. []

4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives

  • Compound Description: This series of compounds was designed as potential V600EBRAF inhibitors. [] Some derivatives exhibit potent inhibitory activity against V600EBRAF and demonstrate significant growth inhibition in multiple cancer cell lines. []

5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

  • Compound Description: These derivatives exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1). [] They show potential for preventing tumor metastasis due to their ability to protect cells from necroptosis. []
  • Relevance: These derivatives share the pyrimidin-4-amine moiety with 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine but are structurally distinct overall. [] They feature a pyrrolo[2,3-d]pyrimidine core with a 5-(2,3-dihydro-1H-indol-5-yl) substituent, while 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine has a 2-(4-methylpiperazin-1-yl) group on a simpler pyrimidine ring. []

5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][1,5]benzoxazepine (JL13)

  • Compound Description: JL13 serves as a template for designing new pyridobenzoxazepine derivatives that target multiple receptors, including dopamine, serotonin, and adrenergic receptors. []

5-[4-(4-Fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy] phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104)

  • Compound Description: KSK05104 is a potent and selective inhibitor of IKKβ. [] It induces apoptosis in human colon cancer cells through mitochondrial dysfunction and endoplasmic reticulum stress. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent, orally bioavailable inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] It shows efficacy in prolonging the survival of mice with BCR-ABL(T315I)-expressing Ba/F3 cells. []

6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds was synthesized via an iminophosphorane intermediate. []

5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole Derivatives

  • Compound Description: This series of novel benzimidazole derivatives exhibit potent antiproliferative activities against the human leukemia cell line HL-60. []

2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine (Loxapine)

  • Compound Description: Loxapine is a rigid neuroleptic drug with its crystal structure studied for conformational analysis. []

8-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,e][1,4]diazepine (Clozapine)

  • Compound Description: Clozapine, similar to Loxapine, is a rigid neuroleptic drug with its crystal structure determined for conformational analysis. []

2-chloro-11(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine (HUF-2046)

  • Compound Description: HUF-2046 is another rigid neuroleptic drug that has been studied for its conformational properties via crystal structure analysis. []

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

  • Compound Description: These compounds are inhibitors of NF-κB inducing kinase (NIK) with potential for treating psoriasis. [] They show efficacy in reducing psoriasis symptoms in an imiquimod-induced psoriasis mouse model. []

9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (2)

  • Compound Description: Compound 2 is a tricyclic quinolonecarboxylic acid that exhibits potent antibacterial activity against both Gram-positive and Gram-negative organisms. []

9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acid (3)

  • Compound Description: Compound 3, a thia congener of compound 2, also exhibits strong antibacterial activity against both Gram-positive and Gram-negative organisms. []

(2-Ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone (ARN19702)

  • Compound Description: ARN19702 is an orally active inhibitor of N-acylethanolamine acid amidase (NAAA). [] It demonstrates analgesic effects in various pain models and shows promise as a potential therapeutic for pain management. []

5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375)

  • Compound Description: SAR107375 is a potent dual inhibitor of thrombin and factor Xa. [] It exhibits antithrombotic activity in animal models and shows potential for treating thrombotic disorders. []
Overview

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H15N5C_9H_{15}N_5 and a molecular weight of 193.25 g/mol. Its structure features a pyrimidine ring substituted with a 4-methylpiperazine moiety at the second position. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent.

Source

The compound's identification is associated with various databases, including PubChem and Ambeed, which provide detailed chemical information and synthesis methods. The compound is cataloged under the CAS number 57005-71-7, indicating its recognized status in chemical literature and research.

Classification

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic compounds that play significant roles in biochemistry and pharmacology, often serving as building blocks for nucleic acids and as active pharmaceutical ingredients.

Synthesis Analysis

Methods

The synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine can be achieved through several methods, typically involving the reaction of guanidine derivatives with appropriate halogenated pyrimidines or other suitable precursors.

  1. Starting Materials: Commonly used starting materials include guanidine hydrochloride and ethyl halides.
  2. Reaction Conditions: The reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide or ethanol under reflux conditions to facilitate nucleophilic substitution.
  3. Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Technical details regarding specific reaction conditions can vary based on the chosen synthetic route, but general procedures involve heating the reactants and monitoring the reaction progress via thin-layer chromatography.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C9H15N5C_9H_{15}N_5
  • Molecular Weight: 193.25 g/mol
  • InChI Key: KLIWECWTESIKAP-UHFFFAOYSA-N
  • Hydrogen Bond Donors: 1
  • Hydrogen Bond Acceptors: 3
Chemical Reactions Analysis

Reactions

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine can participate in various chemical reactions typical for amines and pyrimidine derivatives:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form new bonds.
  2. Acylation Reactions: The amine can be acylated to form amides, which may enhance biological activity.
  3. Coupling Reactions: This compound can be coupled with other aromatic systems to create more complex structures with potentially enhanced pharmacological properties.

Technical details about specific reactions often involve varying conditions such as temperature, solvent choice, and catalysts to optimize yields.

Mechanism of Action

The mechanism of action for 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is primarily related to its interaction with biological targets such as enzymes or receptors.

  1. Target Interaction: The piperazine moiety enhances binding affinity to target proteins, potentially improving solubility and bioavailability.
  2. Biological Pathways: It may act on pathways involved in cell signaling or regulation, influencing cellular responses that could lead to therapeutic effects.

Data supporting these mechanisms typically arise from structure–activity relationship studies that correlate chemical modifications with biological outcomes.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Data suggests melting points around 208–209 °C based on synthetic variations.

Chemical Properties

Chemical properties include:

  • Solubility: High solubility in polar solvents like water and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Applications

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine has potential applications in various scientific fields:

  1. Pharmaceutical Development: It may serve as a lead compound in drug discovery, particularly for diseases where pyrimidine derivatives have shown efficacy.
  2. Biochemical Research: Used in studies investigating enzyme inhibition or receptor modulation due to its structural characteristics.
  3. Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex organic compounds.
Synthetic Methodologies and Optimization

Nucleophilic Aromatic Substitution Strategies for Pyrimidine Core Functionalization

Nucleophilic aromatic substitution (SNAr) is the cornerstone synthetic route for constructing the C–N bond between the pyrimidine core and the 4-methylpiperazine moiety in 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine. This reaction exploits the electron-deficient nature of halogenated pyrimidines, where halogens at the 4- or 6-position are activated toward displacement by nucleophiles like 1-methylpiperazine. 4-Chloro-6-aminopyrimidine serves as the predominant electrophile due to superior leaving-group ability and regioselectivity [2] [7].

Solvent selection critically influences reaction kinetics and purity. Polar aprotic solvents (DMF, NMP, DMSO) accelerate SNAr by enhancing nucleophilicity and substrate solubility. Recent advances highlight polyethylene glycol (PEG-400) as a green alternative, offering high yields (>90%), reduced environmental toxicity, and simplified purification due to non-volatility [8]. The reaction typically requires stoichiometric base (e.g., K₂CO₃, DIPEA) to deprotonate the piperazine, ensuring efficient nucleophile generation. Elevated temperatures (80–120°C) and extended reaction times (12–24 hours) are standard for complete conversion [4] [8].

Table 1: Solvent Optimization in SNAr for 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Synthesis

SolventTemperature (°C)Time (h)Yield (%)Advantages/Limitations
DMF1001885High solubility; difficult removal
NMP1201288Excellent solvation; high boiling point
DMSO902482Slow reaction kinetics
PEG-400120595Biodegradable; easy product isolation
EthanolReflux2465Low cost; poor solubility

Regioselectivity challenges arise if the pyrimidine bears multiple halogens. For example, 4,6-dichloropyrimidine undergoes preferential substitution at C4 due to lower electron density. Subsequent amination at C6 requires harsher conditions, enabling sequential functionalization for complex pharmacophores [4] [7].

Microwave-Assisted and High-Temperature Reaction Protocols

Microwave irradiation has revolutionized the synthesis of 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine by reducing reaction times from hours to minutes while improving yields and purity. This technique enables precise temperature control and rapid energy transfer, minimizing thermal decomposition. Under microwave conditions (120–160°C), SNAr between 4-chloro-6-aminopyrimidine and 1-methylpiperazine achieves >90% conversion within 5–10 minutes—a 50- to 100-fold rate enhancement versus conventional heating [5] [8].

High-temperature protocols (>150°C) in sealed vessels are indispensable for low-nucleophilicity amines or sterically hindered pyrimidines. For instance, reactions involving 2-substituted piperazines require temperatures near 160°C to overcome kinetic barriers. However, stringent exclusion of oxygen is necessary to prevent pyrimidine core oxidation or piperazine degradation [5] . Solvent choice remains critical: high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc) facilitate these conditions but complicate product isolation. Recent studies demonstrate that microwave-assisted SNAr in PEG-400 achieves comparable efficiency to NMP while aligning with green chemistry principles [8].

Post-Synthetic Modifications: Deprotection and Oxidation Pathways

Post-functionalization of 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine often necessitates protecting-group strategies. The exocyclic amine at C4 is susceptible to electrophiles, requiring protection as tert-butyl carbamate (Boc) during N-alkylation of the piperazine nitrogen. Deprotection employs strong acids (HCl or TFA in dichloromethane), achieving near-quantitative recovery without pyrimidine ring degradation [4] [6].

Oxidation risks necessitate careful handling:

  • The piperazine tertiary amine can form N-oxides under strong oxidants (e.g., m-CPBA, H₂O₂), altering electronic properties and biological activity.
  • The thioether in thienopyrimidine analogs oxidizes to sulfones, diminishing kinase affinity [10].Mitigation strategies include inert-atmosphere processing and antioxidant additives (e.g., BHT). Selective oxidation can be exploited for prodrug design—for example, sulfoxide derivatives of thienopyrimidines exhibit enhanced aqueous solubility [10].

Scalability and Yield Optimization in Multi-Step Synthesis

Scalable production of 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine demands optimization of stoichiometry, purification, and cost-efficiency. Key advances include:

  • Stoichiometry Tuning: Using 1.05–1.2 equivalents of 1-methylpiperazine minimizes waste while ensuring complete pyrimidine consumption. Excess nucleophile facilitates reaction kinetics but complicates removal [8] .
  • Continuous Flow Systems: Microreactors enhance heat/mass transfer, reducing reaction times to <30 minutes and improving safety profiles for high-temperature SNAr [8].
  • Purification Simplification: Crystallization from ethanol/water mixtures yields pharmaceutical-grade material (>99% purity) without chromatography. PEG-400 reactions enable direct extraction into organic solvents (e.g., ethyl acetate) after water dilution [8].

Table 2: Scalability Metrics for Industrial Synthesis

ParameterLab Scale (10 g)Pilot Scale (1 kg)Optimized Industrial Scale
Yield75–80%82–85%88–92%
Reaction Time18 h14 h8 h (microwave-assisted)
Piperazine Equivalents1.51.21.05
Solvent Volume (L/kg)503015 (PEG-400)
Purity95%98%>99%
  • Cost Reduction: Recovering PEG-400 via aqueous extraction reduces solvent costs by ≥40%. Catalytic methods using Cu(I) or Pd(0) (e.g., Buchwald-Hartwig amination) are reserved for electron-rich pyrimidines where SNAr fails [4] [6].

Properties

CAS Number

57005-71-7

Product Name

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12)

InChI Key

KLIWECWTESIKAP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=CC(=N2)N

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.